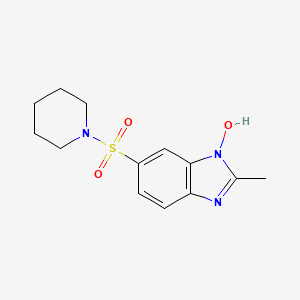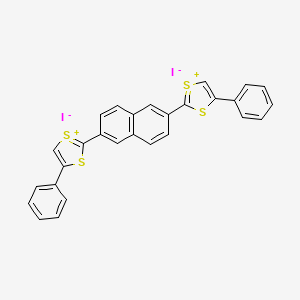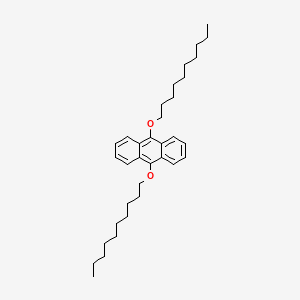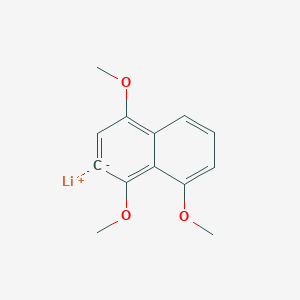
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- is a chemical compound that belongs to the class of naphthalenes, which are characterized by two ortho-fused benzene rings
Vorbereitungsmethoden
The synthesis of Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- typically involves the reaction of lithium with 1,4,8-trimethoxy-2-naphthalene. This reaction is often carried out in an ether solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) under controlled conditions to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- undergoes various chemical reactions, including:
Common reagents used in these reactions include iodine for oxidation and various metal salts for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism by which Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- exerts its effects involves its role as a reducing agent. It donates electrons to other compounds, facilitating their reduction and leading to the formation of new products. The molecular targets and pathways involved in its action depend on the specific application and the compounds it interacts with .
Vergleich Mit ähnlichen Verbindungen
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- can be compared with other naphthalene derivatives such as:
Sodium naphthalenide: Similar in its reducing properties but differs in the metal component.
Potassium naphthalenide: Another reducing agent with different reactivity and stability characteristics.
The uniqueness of Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
92237-31-5 |
|---|---|
Molekularformel |
C13H13LiO3 |
Molekulargewicht |
224.2 g/mol |
IUPAC-Name |
lithium;1,4,8-trimethoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/C13H13O3.Li/c1-14-10-7-8-12(16-3)13-9(10)5-4-6-11(13)15-2;/h4-7H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
DRARVTALKSTXAL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].COC1=CC=CC2=C(C=[C-]C(=C21)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


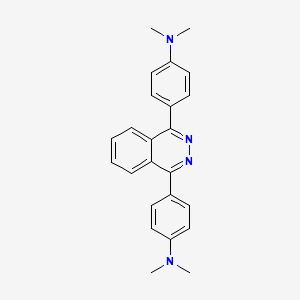
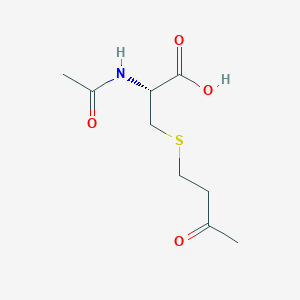
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
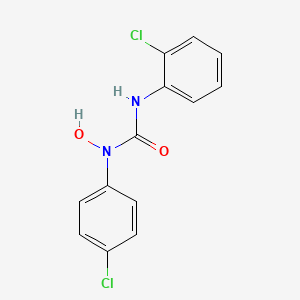
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
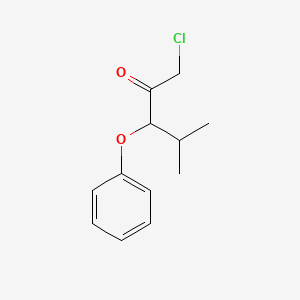

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
